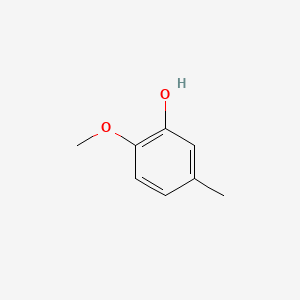

2-Methoxy-5-methylphenol

Übersicht

Beschreibung

2-Methoxy-5-methylphenol is a member of methoxybenzenes and a member of phenols . It is a natural product found in Daphne odora and Capsicum annuum . It is employed as an intermediate for pharmaceuticals .

Synthesis Analysis

The synthesis of this compound involves the reduction of quinones, replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction . The structure of the synthesized monomer and oligomer are confirmed by FTIR, UV–vis, 1 H NMR, 13 CNMR, and elemental analysis .Molecular Structure Analysis

The molecular formula of this compound is C8H10O2 . Its molecular weight is 138.1638 . The IUPAC Standard InChI is InChI=1S/C8H10O2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,9H,1-2H3 .Chemical Reactions Analysis

The net reaction rates of formation and consumption of the chemical species are accounted for as an algebraic addition of the independent reaction rates .Physical and Chemical Properties Analysis

The molecular weight of this compound is 138.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 .Wissenschaftliche Forschungsanwendungen

Biomass Proxy in Geochemistry

2-Methoxy-5-methylphenol, a type of methoxyphenol, has been studied for its role in geochemistry, particularly as a proxy for terrestrial biomass. Research by Vane and Abbott (1999) in "Organic Geochemistry" explored the chemical changes in lignin during hydrothermal alteration, demonstrating the utility of methoxyphenols like this compound in understanding geochemical processes and terrestrial biomass history (Vane & Abbott, 1999).

Photochemical Reactions

Kakiuchi et al. (1991) in "Bulletin of the Chemical Society of Japan" investigated the photochemical lumiketone-type rearrangement of methoxyphenols, including variants of this compound. Their study highlights the photochemical behavior of these compounds under certain conditions, contributing to our understanding of chemical reactions triggered by light (Kakiuchi et al., 1991).

Oxidative Transformations

In a study on oxidative transformations of 2-methoxy and 2-methylphenols, Quideau et al. (2003) in "Arkivoc" explored the use of various oxidation methods, including this compound. Their research provides insights into the efficient preparation of orthoquinonoid cyclohexadienone synthons, crucial for synthesizing natural compounds (Quideau et al., 2003).

Atmospheric Reactivity

Coeur-Tourneur, Cassez, and Wenger (2010) in "The Journal of Physical Chemistry A" examined the rate coefficients for the reactions of hydroxyl radicals with 2-methoxyphenol and related compounds, including this compound. Their findings are significant in understanding the atmospheric reactivity and potential environmental impact of these compounds (Coeur-Tourneur et al., 2010).

Anticancer Activity

A 2020 study by Sukria et al. in "IOP Conference Series: Earth and Environmental Science" investigated the anticancer activity of a compound derived from this compound against breast cancer cells. This research provides a glimpse into the potential biomedical applications of derivatives of this compound (Sukria et al., 2020).

Catalytic Oxidation

Jiang et al. (2013) in "Journal of Molecular Catalysis A-chemical" explored the catalytic oxidation of 2-methoxy-4-methylphenol, closely related to this compound, for the synthesis of vanillin. This research contributes to our understanding of catalytic processes in chemical synthesis and the potential for environmentally friendly production methods (Jiang et al., 2013).

Wirkmechanismus

Target of Action

This compound, also known as 5-Methylguaiacol , is a derivative of phenol and may interact with various biological molecules due to its aromatic structure and functional groups.

Mode of Action

Phenolic compounds are generally known for their antioxidant properties . They can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues.

Pharmacokinetics

Phenolic compounds are generally well-absorbed in the gastrointestinal tract and are subject to extensive first-pass metabolism in the liver . The bioavailability of these compounds can be influenced by factors such as molecular size, polarity, and the presence of functional groups.

Result of Action

Phenolic compounds are generally known for their antioxidant properties, which can protect cells and tissues from oxidative damage .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Methoxy-5-methylphenol. For instance, the compound’s solubility and stability can be affected by the pH of the environment . Additionally, the compound’s interaction with other molecules can influence its bioavailability and efficacy.

Safety and Hazards

2-Methoxy-5-methylphenol can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Biochemische Analyse

Biochemical Properties

It is known to be used as an intermediate for pharmaceuticals

Dosage Effects in Animal Models

The effects of 2-Methoxy-5-methylphenol vary with different dosages in animal models . At a dose of 175 mg/kg, some animals exhibited tremors and one became comatose within 15 to 30 minutes after dosing . No significant adverse effects were observed at a dose of 50 mg/kg .

Eigenschaften

IUPAC Name |

2-methoxy-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNDEOYXGHGERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152469 | |

| Record name | 2-Methoxy-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-09-1 | |

| Record name | 2-Methoxy-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-5-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV5V76OU33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-Methoxy-5-methylphenol and where is it found?

A1: this compound, also known as 4-methylguaiacol, is a phenolic compound often found in various natural sources. It contributes to the smoky and phenolic aroma of certain products. For instance, it's a key aroma compound found in Islay scotch single malt whiskies, particularly those from the Ardbeg distillery. [] Its presence is attributed to the traditional kilning process using peat smoke during whisky production. []

Q2: Can you elaborate on the role of this compound in the aroma of Islay whiskies?

A2: In a study using the Sensomics concept, researchers identified 39 aroma compounds with an Odour Activity Value (OAV) ≥ 1 in a peaty single malt whisky from Islay. [] Among these, this compound had an OAV of 380, indicating its significant contribution to the overall aroma profile. [] The study confirmed that a group of phenol and 2-methoxyphenol derivatives, including this compound, were responsible for the distinctive smoky and phenolic aroma of the whisky. []

Q3: Besides whisky, are there other sources of this compound?

A3: Yes, this compound is also found in other food products. Research indicates its presence in various styles of Chinese traditional bacon, including Hunan and Sichuan styles. [] In these bacons, it's one of the 25 volatile flavor compounds identified, contributing to their unique aroma profiles. []

Q4: Are there potential applications of this compound beyond its flavoring properties?

A4: Research suggests that distilled liquid smoke from coconut shells, rich in this compound (5.2% composition), may hold potential for oral ulcer healing. [] While the exact mechanisms are still being investigated, the compound's antioxidant properties are thought to play a role. [] Studies in diabetic rats have shown promising results in improving oral ulcer healing after treatment with this distilled liquid smoke. []

Q5: How do antioxidants like this compound, found in coconut shell liquid smoke, potentially contribute to oral ulcer healing?

A5: A systematic review proposes that the antioxidant properties of compounds like this compound, abundant in coconut shell and rice husk liquid smoke, might be key to their potential in oral ulcer treatment. [] These compounds can neutralize reactive oxygen species, mitigating oxidative stress and inflammation associated with ulcers. [] They may also influence cellular responses, promoting healing processes. []

Q6: Can this compound be synthesized, and if so, what are the methods?

A6: Yes, this compound can be synthesized. One method involves a multi-step process starting from the commercially available compound 3-hydroxy-4-methoxy-benzaldehyde. [] This involves hydrogenation, protection, alkylation with 5-bromopent-1-ene, cyclization, and deprotection steps. [] Another method uses 1-Methoxy-4-methylbenzene, converting it to 3-Methyl-4-bromoanisole through bromination, followed by reaction with potassium hydroxide and a copper powder catalyst to produce this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate](/img/structure/B1664478.png)

![methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate](/img/structure/B1664485.png)